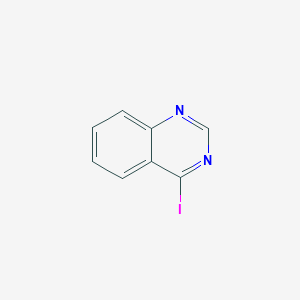

4-Iodoquinazoline

Descripción general

Descripción

4-Iodoquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their fused two six-membered aromatic rings, consisting of a benzene ring fused to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the reaction of quinazoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the incorporation of the iodine atom into the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodoquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid under mild conditions.

Sonogashira Reaction: Palladium catalyst, copper co-catalyst, and terminal alkyne in the presence of a base (e.g., triethylamine) under inert atmosphere.

Major Products Formed:

Substituted Quinazolines: Depending on the nucleophile used, various substituted quinazolines can be synthesized.

Polysubstituted Derivatives:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-Iodoquinazoline and its derivatives often involves the inhibition of specific molecular targets, such as protein kinases. For example, certain derivatives act as dual inhibitors of EGFR and VEGFR, blocking the signaling pathways that promote cancer cell proliferation and angiogenesis . The iodine atom enhances the binding affinity of the compound to the target proteins, thereby increasing its efficacy .

Comparación Con Compuestos Similares

4-Chloroquinazoline: Similar structure but with a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.

4-Bromoquinazoline: Contains a bromine atom, offering intermediate reactivity between chloro and iodo derivatives.

4-Fluoroquinazoline: Features a fluorine atom, known for its high electronegativity and unique pharmacological properties.

Uniqueness of 4-Iodoquinazoline: The presence of the iodine atom in this compound imparts distinct chemical reactivity, making it a valuable intermediate for synthesizing a wide range of derivatives. Its larger atomic size and higher polarizability compared to other halogens enhance its ability to participate in various chemical reactions, including cross-coupling and nucleophilic substitution .

Actividad Biológica

4-Iodoquinazoline, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the fourth position of the quinazoline ring. This substitution can significantly influence its biological activity, particularly in terms of receptor binding and inhibition mechanisms.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The mechanisms of action include:

- Inhibition of EGFR : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, this compound has shown promising results in inhibiting EGFR autophosphorylation, leading to reduced cell proliferation in cancer cell lines such as A549 and HT-29 .

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In a study by Srikanth Gatadi et al., novel quinazolinones demonstrated apoptosis induction and chromatin condensation in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.18 | EGFR inhibition |

| HT-29 | 0.18 | EGFR inhibition |

| HepG2 | 0.28 | Induction of apoptosis |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. In silico screening revealed that this compound binds effectively to penicillin-binding proteins, demonstrating potential as a novel antibacterial agent .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| MRSA | 0.5 μg/mL | Inhibition of cell wall synthesis |

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound exhibits anti-inflammatory properties. Quinazoline derivatives have been reported to inhibit various pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in animal models .

Case Studies

- Antitumor Efficacy : A study evaluated a series of quinazolinone derivatives, including this compound, against Ehrlich Ascites Carcinoma. The results indicated moderate antitumor activity compared to standard chemotherapeutics .

- In Vivo Studies : Research involving animal models demonstrated that treatment with this compound led to significant tumor size reduction and improved survival rates in subjects with induced tumors .

- Structural Activity Relationship (SAR) : Investigations into the SAR of quinazolines have shown that modifications at the C-4 position can enhance biological activity, particularly regarding receptor interactions and pharmacokinetic profiles .

Propiedades

IUPAC Name |

4-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSRYRNFSYDEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper for 2-aryl-4-iodoquinazolines?

A1: The research paper describes a novel synthetic route for 2-aryl-4-iodoquinazolines using a synergistic combination of titanium tetraiodide (TiI4) and trimethylsilyl iodide (TMSI) []. This is significant because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.